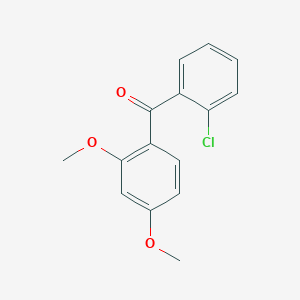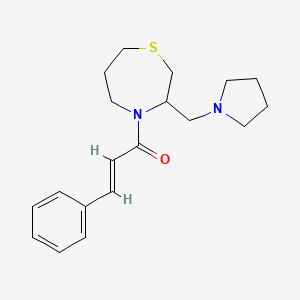![molecular formula C9H17NO2 B2385421 Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate CAS No. 2248171-96-0](/img/structure/B2385421.png)
Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate, also known as Ethyl Pyrrolidone, is a chemical compound used in various scientific research applications. It is a derivative of pyrrolidine, a cyclic amine, and is widely used in the pharmaceutical industry for its unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate Pyrrolidone is not well understood. It is believed to act as a solvent and stabilizer for various compounds. It may also interact with cell membranes and affect their permeability. Further research is needed to fully understand the mechanism of action of this compound Pyrrolidone.
Biochemical and Physiological Effects:
This compound Pyrrolidone has been shown to have low toxicity and is generally considered safe for use in scientific research. It is metabolized in the liver and excreted in the urine. It does not accumulate in the body and is rapidly eliminated. However, further studies are needed to determine its long-term effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate Pyrrolidone has several advantages for lab experiments. It is a good solvent for organic compounds and can solubilize poorly soluble drugs. It is also a stabilizer for emulsions and can be used as a reaction medium. However, it has some limitations. It is not suitable for use with some compounds and may interfere with some assays. It may also have some effects on cell viability and function.
Zukünftige Richtungen
There are several future directions for the use of Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate Pyrrolidone in scientific research. It can be used to solubilize and deliver drugs to specific targets in the body. It can also be used as a stabilizer for nanoparticles and as a reaction medium for the synthesis of various compounds. Further research is needed to fully understand its mechanism of action and its long-term effects on the body.
In conclusion, this compound Pyrrolidone is a chemical compound with unique properties that make it useful in various scientific research applications. Its synthesis method is simple and yields high purity product. It is generally considered safe for use in lab experiments, but further research is needed to fully understand its mechanism of action and its long-term effects on the body. Its advantages and limitations should be taken into consideration when using it in lab experiments. There are several future directions for the use of this compound Pyrrolidone in scientific research, and it has the potential to be a useful tool in drug delivery and synthesis of various compounds.
Synthesemethoden
Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate Pyrrolidone is synthesized by the reaction of pyrrolidine with ethyl chloroformate in the presence of a base. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the product can be improved by recrystallization or distillation.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate Pyrrolidone is used in various scientific research applications such as drug delivery, solubilization, and as a reaction medium. It is also used as a solvent for organic compounds and as a stabilizer for emulsions. This compound Pyrrolidone has been used to solubilize poorly soluble drugs such as curcumin and resveratrol. It has also been used as a reaction medium in the synthesis of various compounds.
Eigenschaften
IUPAC Name |
ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)6-5-8-4-3-7-10-8/h8,10H,2-7H2,1H3/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVWMXLVXOBZAL-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@H]1CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 3-(3,4-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2385338.png)

![6-Bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2385340.png)


![N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide](/img/structure/B2385345.png)

![N-(4-fluorophenyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385349.png)




![1-(2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2385357.png)

